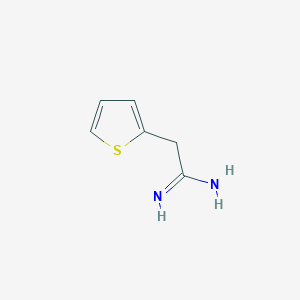

2-Thiopheneethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

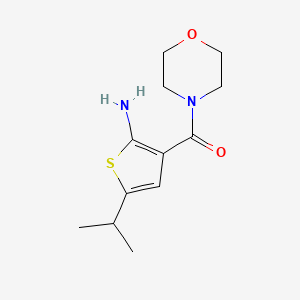

2-Thiopheneethanimidamide is a compound related to the thiophene family, which is known for its heterocyclic structure consisting of a five-membered ring containing four carbon atoms and one sulfur atom. Thiophene derivatives are of significant interest due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiophene derivatives has been explored in various studies. One approach involves the use of microwave radiation to synthesize thiophene-2-carbohydrazide, a related compound, with an acceptable yield. This method highlights the efficiency of microwave-assisted reactions in producing thiophene derivatives . Another study presents a one-pot synthesis of 2,3-disubstituted thiophenes using a multicomponent type II Anion Relay Chemistry (ARC), which demonstrates the versatility of thiophene synthesis methods . Additionally, the synthesis of 2-thiophene derivatives has been targeted for the development of compounds with potential antispasmodic, analgesic, or local anesthetic properties, indicating the medicinal relevance of these compounds . An environmentally friendly synthesis of 2-thiophenecarboxylic acid, a related compound, has also been reported, showcasing the importance of sustainable practices in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been studied using various computational and experimental techniques. For instance, the amide imidic thiophene-2-carbohydrazide prototropic tautomerization was computed using Density Functional Theory (DFT), and the kinetically favored endo-isomer amide structure was confirmed by X-ray diffraction (XRD) . These studies provide insights into the molecular geometry, electronic structure, and stability of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives undergo a range of chemical reactions that are crucial for their functionalization and application. The synthesis of 2-thiophene derivatives involves reactions such as the Mannich reaction, chemical reduction, Grignard reaction, and esterification, which are fundamental in the preparation of various thiophene-based compounds with desired properties . The bromination of thiophene followed by a Grignard reaction and subsequent reactions to produce 2-thiophenecarboxaldehyde is another example of the chemical transformations that thiophene compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the nature of substituents attached to the thiophene ring. The study of thiophene-2-carbohydrazide revealed several hydrogen-bond interactions within the crystal lattice, which can affect the compound's solubility, melting point, and other physical properties . The electrochemical synthesis of copolymers based on 2-(anthracen-9-yl)thiophene demonstrates the ability of thiophene derivatives to form polymers with electrochromic properties, which can be tuned for specific applications .

Wissenschaftliche Forschungsanwendungen

Thermochemical Properties

- Thiophene-based compounds, including derivatives like 2- and 3-thiopheneacetic acid methyl esters, are significant in drug design, biodiagnostics, and electronic devices. A study focused on the experimental and computational thermochemical analysis of these compounds to understand their stability and formation enthalpies, which are crucial for their practical applications in various fields (Roux et al., 2007).

Materials Science and Optoelectronics

- Recent research has highlighted the versatility of thiophene-based materials in semiconductor and fluorescent compound fabrication. These materials are utilized in the production of electronic and optoelectronic devices and for the selective detection of biopolymers (Barbarella et al., 2005).

- Thiophene derivatives are explored as functional additives in lithium-ion batteries, particularly for high-voltage operations. Their role in forming protective layers on cathodes to enhance cycling stability is a key area of research (Xia et al., 2015).

Medicinal Chemistry

- Thiophene and its derivatives exhibit a wide range of therapeutic properties, finding applications in anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer treatments. The synthesis and characterization of novel thiophene compounds are crucial for developing more effective pharmacological activities (Verma et al., 2018).

Biological and Environmental Applications

- Studies have been conducted on naturally occurring thiophenes, derived from plants like Tagetes and Artemisia. These compounds show antimicrobial, antiviral, and anticancer activities, highlighting their importance in pharmaceutical and environmental applications (Ibrahim et al., 2016).

- Thiophene-based compounds are used in the development of fluorescent probes for detecting thiophenols, a class of toxic compounds, in environmental and biological systems. Such probes offer advantages like low background fluorescence and deep penetration depth for imaging applications (Liu et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Thiophene-based compounds are regarded as valuable agents with therapeutic potential for the treatment of chronic neurodegenerative pathologies and human melanoma . Future research may focus on developing selective inhibitors of neuronal nitric oxide synthase (nNOS) that exhibit excellent in vitro efficacy in melanoma cell lines .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEMXCIELABZBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391084 |

Source

|

| Record name | 2-Thiopheneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiopheneethanimidamide | |

CAS RN |

28424-54-6 |

Source

|

| Record name | 2-Thiopheneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)